molecular formula C8H15NO2 B13224199 4-Amino-3-cyclobutylbutanoic acid

4-Amino-3-cyclobutylbutanoic acid

Cat. No.: B13224199
M. Wt: 157.21 g/mol
InChI Key: VHMURAPTFVBHLS-UHFFFAOYSA-N
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Description

4-Amino-3-cyclobutylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl substituent at position 3 and an amino group at position 4 of the butanoic acid backbone. Its molecular formula is C₈H₁₅NO₂, and its structure includes a strained cyclobutane ring, which influences its conformational flexibility and physicochemical properties . The compound is often studied as a hydrochloride salt (CID 22990582) for enhanced stability. Its SMILES notation (C1CC(C1)C(CC(=O)O)CN) and InChIKey (VHMURAPTFVBHLS-UHFFFAOYSA-N) confirm the spatial arrangement of functional groups, critical for its interactions in biochemical systems .

Properties

IUPAC Name

4-amino-3-cyclobutylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-7(4-8(10)11)6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMURAPTFVBHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclobutylbutanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods or chemical synthesis routes. Enzymatic methods offer the advantage of specificity and mild reaction conditions, while chemical synthesis can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-cyclobutylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-3-cyclobutylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclobutylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in amino acid metabolism and neurotransmitter regulation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on amino acid derivatives with analogous backbones or substituents, highlighting differences in structure, acidity, and functional group effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents pKa (where available) Notable Features Reference
4-Amino-3-cyclobutylbutanoic acid C₈H₁₅NO₂ Cyclobutyl (C3), Amino (C4) Not reported Strained cyclobutane ring
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ Cyclohexyl (C1), Amino (C1) pKa₁: 2.65(±1), pKa₂: 10.03(0) Larger, less strained ring
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ 4-Fluorophenyl (C3), Amino (C4) Not reported Electronegative aryl group
4-Aminobutylphosphonic acid C₄H₁₂NO₅P Phosphonic acid (C4), Amino (C4) pKa₁: 2.55, pKa₂: 7.55 Phosphorus-containing analog
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid C₁₂H₁₅NO₅ Benzyloxycarbonyl (C4), Hydroxy (C3) Not reported Protected amino group, hydroxyl

Key Findings:

Ring Strain and Acidity: The cyclobutyl group in 4-amino-3-cyclobutylbutanoic acid introduces significant ring strain compared to cyclohexane derivatives (e.g., 1-amino-1-cyclohexanecarboxylic acid). This strain may reduce conformational stability but enhance reactivity in targeted binding interactions . Cyclohexane-based analogs exhibit lower basicity (pKa₂ ~10.03) than cyclopentane derivatives (pKa₂ ~10.46), suggesting ring size inversely affects amino group ionization .

Phosphonic acid substitution (as in 4-aminobutylphosphonic acid) drastically changes acidity (pKa₁ 2.55 vs. ~3.8–4.6 for carbamoyl analogs), highlighting the impact of phosphorus on electronic properties .

Functional Group Modifications: Benzyloxycarbonyl (Z-group) protection in 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid enhances steric hindrance and reduces polarity, making it useful in peptide synthesis but less bioactive in free form .

Research Implications and Limitations

  • Data Gaps: Experimental pKa values for 4-amino-3-cyclobutylbutanoic acid are absent in available literature, limiting direct acid-base comparisons. Computational modeling or titration studies are recommended.
  • Structural Uniqueness : The cyclobutyl group’s strain distinguishes it from cyclohexane/cyclopentane analogs, suggesting unique applications in medicinal chemistry (e.g., constrained peptidomimetics) .

Biological Activity

4-Amino-3-cyclobutylbutanoic acid (CBBA) is a compound structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This compound has garnered interest for its potential therapeutic applications, particularly in modulating neurotransmitter activity and addressing conditions such as anxiety and neuropathic pain.

Chemical Structure and Properties

4-Amino-3-cyclobutylbutanoic acid has the molecular formula C8H15NO2, with a molecular weight of approximately 157.21 g/mol. The unique cyclobutyl group attached to the butanoic acid backbone and the amino group at the fourth position contribute to its distinct pharmacological properties.

The biological activity of CBBA is primarily linked to its interaction with GABA receptors. It is believed to enhance GABAergic transmission, potentially leading to anxiolytic effects similar to those observed with other GABA analogs. This modulation of GABA signaling pathways may influence mood and anxiety levels, making it a candidate for further pharmacological exploration.

In Vitro Studies

In vitro studies have demonstrated that CBBA can inhibit GABA uptake through various GABA transporter subtypes (mGAT1–4). Research indicates that compounds similar to CBBA can exhibit significant inhibitory effects on these transporters, thereby increasing extracellular GABA levels and enhancing synaptic inhibition. For instance, studies have shown that certain derivatives exhibit pIC50 values ranging from 5.04 to 5.43 against specific mGAT subtypes, suggesting their potential efficacy in modulating GABAergic activity .

In Vivo Studies

Recent animal studies have explored the effects of CBBA on neuropathic pain models. In these experiments, compounds structurally related to CBBA displayed antinociceptive properties without inducing motor deficits, indicating a favorable side effect profile. For example, derivatives showed significant pain relief in rodent models of chemotherapy-induced neuropathic pain, suggesting that they could be beneficial in clinical settings .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to CBBA:

Compound NameStructure TypeKey FeaturesBiological Activity
4-Amino-3-phenylbutanoic acidPhenyl derivativeKnown as Phenibut; used as a nootropicAnxiolytic effects
4-Amino-3-cycloheptylbutanoic acidCycloheptyl derivativeSimilar structure but larger cycloalkanePotential differences in receptor activity
4-Amino-3-hydroxybutyric acidHydroxy derivativeRelated to GABA; used in neurological studiesModulates GABAergic signaling

Case Studies

Case Study 1: Neuropathic Pain Treatment
In a study investigating the efficacy of CBBA analogs for treating neuropathic pain, researchers found that certain derivatives significantly reduced pain responses in rodent models without impairing motor function. This suggests that these compounds could serve as effective treatments for patients suffering from chronic pain conditions .

Case Study 2: Anxiety Reduction
Another study focused on the anxiolytic properties of CBBA and its analogs. The results indicated that these compounds could effectively reduce anxiety-like behaviors in animal models, supporting their potential use as therapeutic agents for anxiety disorders.

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